4-(1-(4-Bromophenyl)cyclopropyl)morpholine
Description
Properties
Molecular Formula |
C13H16BrNO |
|---|---|
Molecular Weight |
282.18 g/mol |
IUPAC Name |
4-[1-(4-bromophenyl)cyclopropyl]morpholine |
InChI |
InChI=1S/C13H16BrNO/c14-12-3-1-11(2-4-12)13(5-6-13)15-7-9-16-10-8-15/h1-4H,5-10H2 |
InChI Key |
IIIDCLJAWCOUGH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)Br)N3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Method from Patent CN106928162B
A scalable, industrially applicable method for synthesizing substituted N-phenyl morpholine compounds, including bromophenyl derivatives, is described in patent CN106928162B. This method emphasizes simplicity, cost-effectiveness, and high yield, avoiding expensive catalysts and complex purification.
- Substituted aniline (e.g., 4-bromoaniline) is reacted with 2-chloroethyl ether under alkali conditions.
- The reaction is conducted solvent-free at elevated temperatures (130–180 °C).
- Alkali bases such as triethylamine, diisopropylamine, or pyridine with DMAP are used.
- The molar ratio of aniline to base is typically 1:2–3.
- 2-chloroethyl ether is used in excess (5–10 mL per gram of aniline).
- After heating for approximately 24 hours, the reaction mixture is cooled, extracted, dried, and purified by filtration and concentration.
- High yield (up to ~60% or more depending on substituents).
- Simple operation without expensive catalysts.
- Easy purification without chromatography.
- Suitable for scale-up industrial production.
Example yields and conditions:
| Compound | Starting Material (g) | 2-Chloroethyl Ether (mL) | Base (g) | Temp (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 4-Bromo-phenyl morpholine derivative | 100 | 600 | 108.3 (triethylamine) | 150 | 24 | 61.7 | White solid after purification |
| 2-Chloro-4-bromophenyl morpholine | 150 | 1000 | 147 (triethylamine) | 150 | 24 | 52 | Pale yellow liquid |
$$
\text{4-Bromoaniline} + \text{2-chloroethyl ether} \xrightarrow[\text{triethylamine}]{150^\circ C, 24h} \text{4-(4-bromophenyl)morpholine}
$$
This method can be adapted to various substituted anilines to yield different N-phenyl morpholine derivatives, including the target compound with cyclopropyl substitution after further functionalization.
Cyclopropanation and Functionalization for Target Compound
The cyclopropyl group bearing the 4-bromophenyl moiety is typically introduced via cyclopropanation reactions involving diazo compounds and transition-metal catalysts such as rhodium complexes.
- Preparation of 2,2,2-trichloroethyl 2-(4-bromophenyl)-2-diazoacetate as a key intermediate.
- Reaction of this diazo compound with suitable alkenes or morpholine derivatives under Rh(II) catalysis at room temperature.
- The reaction is performed in dry dichloromethane under inert atmosphere.
- After 2 hours of stirring, the product is purified by flash column chromatography.
Yields and conditions from literature:
| Compound | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 4-(1-(4-Bromophenyl)cyclopropyl)morpholine | Rh2(S-p-Ph-TPCP)4 (1 mol%) | CH2Cl2 | 25 | 2 | 62–94 | Flash chromatography purification |
This method yields enantiomerically enriched cyclopropyl derivatives with high efficiency and purity, suitable for further medicinal chemistry applications.
Summary Table of Preparation Methods
| Step | Method | Key Reagents | Conditions | Yield | Purification | Notes |
|---|---|---|---|---|---|---|
| 1 | Ring closure to N-phenyl morpholine | 4-Bromoaniline, 2-chloroethyl ether, triethylamine | 130–180 °C, 24 h, solvent-free | 50–62% | Filtration, extraction | Scalable, cost-effective |
| 2 | Cyclopropanation | 2,2,2-trichloroethyl 2-(4-bromophenyl)-2-diazoacetate, Rh2 catalyst | RT, 2 h, CH2Cl2 | 62–94% | Flash chromatography | Enantioselective, high purity |
Chemical Reactions Analysis
Types of Reactions
4-(1-(4-Bromophenyl)cyclopropyl)morpholine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives of the original compound, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
4-(1-(4-Bromophenyl)cyclopropyl)morpholine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of small molecules with biological targets.
Mechanism of Action
The mechanism of action of 4-(1-(4-Bromophenyl)cyclopropyl)morpholine involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. In biological systems, it may interact with proteins, enzymes, or receptors, leading to various biochemical effects. The cyclopropyl and bromophenyl groups can influence the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution on the Aromatic Ring
4-[(4-Bromophenyl)azo]morpholine (CAS: 188289-57-8)
- Key Difference : Replaces the cyclopropyl group with an azo (-N=N- linker.
- Impact : The azo group introduces π-conjugation, altering electronic properties and redox reactivity. This compound is primarily used in dye chemistry .
4-(4-Bromo-3-fluorophenyl)morpholine (CAS: 279261-83-5)
Modifications to the Cyclopropane Ring
1-(4-Bromophenyl)cyclopropanamine Hydrochloride (CAS: 952289-92-8)
- Key Difference : Cyclopropane directly bonded to an amine hydrochloride group instead of morpholine.
- Impact : The protonated amine increases water solubility, favoring salt formation in drug formulations .
(1-(4-Bromophenyl)cyclopropyl)methanol (CAS: 98480-31-0)
Replacement of the Morpholine Ring
tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate (CAS: 360773-84-8)
- Key Difference : Morpholine replaced by a tert-butoxycarbonyl (Boc)-protected amine.
- Impact : The Boc group improves stability during solid-phase peptide synthesis, acting as a temporary protecting group .
4-(1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)morpholine (CAS: 2304635-63-8)
Data Tables
Table 1: Structural and Functional Comparisons
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group |
|---|---|---|---|---|
| 4-(1-(4-Bromophenyl)cyclopropyl)morpholine | 952289-95-1 | C₁₃H₁₆BrNO | 282.18 | Morpholine, Cyclopropane |
| 4-[(4-Bromophenyl)azo]morpholine | 188289-57-8 | C₁₀H₁₂BrN₃O | 278.13 | Azo group (-N=N-) |
| 1-(4-Bromophenyl)cyclopropanamine HCl | 952289-92-8 | C₉H₁₁BrClN | 248.55 | Amine hydrochloride |
| 4-(1-(3-Boronophenyl)cyclopropyl)morpholine | 2304635-63-8 | C₁₉H₂₈BNO₃ | 329.20 | Boronate ester |
Biological Activity
The compound 4-(1-(4-Bromophenyl)cyclopropyl)morpholine is a morpholine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to synthesize existing knowledge regarding its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 4-(1-(4-Bromophenyl)cyclopropyl)morpholine includes a bromophenyl group and a cyclopropyl moiety attached to a morpholine ring. This unique structure contributes to its diverse biological activities. The presence of the bromine atom enhances the compound's lipophilicity, which may influence its ability to penetrate biological membranes.
Biological Activity Overview
Research indicates that morpholine derivatives, including 4-(1-(4-Bromophenyl)cyclopropyl)morpholine, exhibit a variety of biological activities:
- Anticancer Activity : Morpholine derivatives have shown potential as anticancer agents. For instance, compounds with similar structures have been reported to inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells .
- Antimicrobial Properties : Some morpholine derivatives demonstrate antibacterial and antifungal activities. The incorporation of halogen substituents, such as bromine, has been linked to enhanced antimicrobial efficacy against Gram-positive and Gram-negative bacteria .
- Enzyme Inhibition : Morpholine derivatives have been studied for their ability to inhibit specific enzymes. For example, certain derivatives have been identified as selective inhibitors of human NTPDases, which play a role in purinergic signaling and are implicated in various pathological conditions .
The mechanisms by which 4-(1-(4-Bromophenyl)cyclopropyl)morpholine exerts its biological effects can vary based on the target:
- Cell Cycle Arrest : Some studies suggest that morpholine compounds can induce cell cycle arrest by interfering with tubulin polymerization, thereby inhibiting cancer cell growth .
- Enzyme Interaction : The interaction with enzymes such as NTPDases involves binding at specific active sites, leading to altered enzyme activity and downstream effects on cellular signaling pathways .
Research Findings and Case Studies
Several studies have highlighted the biological activities of morpholine derivatives:
- Anticancer Efficacy : A study reported that a related morpholine compound exhibited significant cytotoxicity against various cancer cell lines with IC50 values in the micromolar range. This suggests that structural modifications can enhance therapeutic efficacy .
- Antimicrobial Testing : In vitro assays demonstrated that morpholine derivatives can effectively inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL .
- Enzyme Inhibition Studies : Research indicated that specific morpholine derivatives were potent inhibitors of h-NTPDase1 and h-NTPDase2, with IC50 values reported as low as 0.13 mM for certain compounds. These findings underscore the potential for developing new therapeutics targeting purinergic signaling pathways .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
